

# Propaquizafop mammalian chronic toxicity and carcinogenicity

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## Compound Focus: Propaquizafop

CAS No.: 111479-05-1

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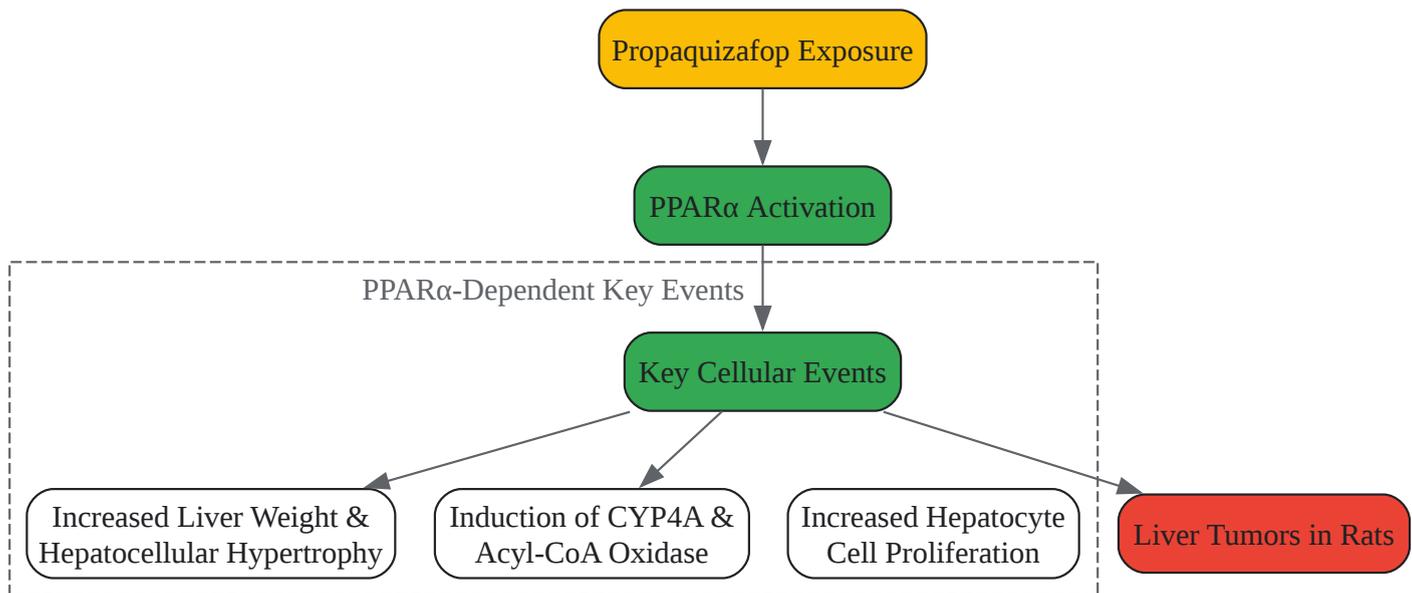
## Summary of Key Toxicological Findings

Aspect	Details
Carcinogenicity	Hepatocarcinogenic in rats; considered a <b>Possible Carcinogen</b> [1].
Proposed Mode of Action (MoA)	PPAR $\alpha$ (Peroxisome Proliferator-Activated Receptor alpha) activation, a pathway considered to have <b>low relevance to humans</b> [2].
Chronic Toxicity	Classified as having <b>moderate chronic toxicity</b> to mammals [1].
Genotoxicity	Considered to have <b>genotoxic potential</b> [1].

## Detailed Analysis of Carcinogenicity and Mode of Action

The most detailed information comes from a 2018 study that investigated the hepatocarcinogenic mode of action of **propaquizafop** in rats [2].

- **Experimental Design:** The study was designed to confirm the role of PPAR $\alpha$  activation. It involved exposing both wild-type (WT) and PPAR $\alpha$ -knockout (KO) rats to **propaquizafof** in their diet for two weeks at various doses (75, 500, and 1000 ppm). A known PPAR $\alpha$  agonist, WY-14643, was used as a positive control [2].
- **Key Events in the Mode of Action:** The study demonstrated that **propaquizafof** induces a sequence of key events in the liver that lead to tumor formation, but only in rats with a functional PPAR $\alpha$  pathway. The relationship between these events is illustrated below:



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*Proposed PPAR $\alpha$ -mediated hepatocarcinogenic mode of action for **propaquizafof** in rats.*

- **Findings and Human Relevance:** The investigation concluded that all these key events were **markedly present in WT rats but absent or minimal in PPAR $\alpha$ -KO rats**. This confirmed that the liver tumors observed in rodents are dependent on PPAR $\alpha$  activation [2]. Based on established scientific understanding (the Human Relevance Framework), this mode of action is considered **rodent-specific** and not a relevant health risk to humans, as the human response to PPAR $\alpha$  agonists is significantly weaker [2].

## Conclusion and Data Gaps

The provided data indicates that **propaquizafof** is a rodent carcinogen via a PPAR $\alpha$ -mediated mode of action not considered relevant to humans. The available information is sufficient for a high-level risk assessment but lacks the full detail for a comprehensive whitepaper.

To obtain the complete toxicological data set, including detailed chronic toxicity study protocols, specific numerical results (e.g., NOAEL levels), and histopathological findings, I recommend consulting the original **European Food Safety Authority (EFSA) assessment dossier** for this active substance.

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## References

1. Propaquizafof (Ref: CGA 233380) - AERU [[sitem.herts.ac.uk](http://sitem.herts.ac.uk)]
2. A human relevance investigation of PPAR $\alpha$ -mediated key ... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

To cite this document: Smolecule. [Propaquizafof mammalian chronic toxicity and carcinogenicity].

Smolecule, [2026]. [Online PDF]. Available at:

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